molecular formula C18H32O B14418407 [2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol CAS No. 85585-71-3

[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol

Cat. No.: B14418407
CAS No.: 85585-71-3
M. Wt: 264.4 g/mol
InChI Key: PAPADGXUZXXKPG-UHFFFAOYSA-N
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Description

[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol: is a chemical compound with a unique structure that includes a cyclododecane ring substituted with a pentenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol typically involves the following steps:

    Formation of the Cyclododecane Ring: The cyclododecane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Pentenyl Group: The pentenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a pentenyl halide with the cyclododecane ring.

    Addition of the Methanol Group: The final step involves the addition of a methanol group through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of biocatalysts to achieve the desired transformations with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound may have potential applications in the development of new pharmaceuticals or bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable building block for drug discovery and development.

Medicine

Research into the biological activity of this compound could lead to the identification of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to potential medicinal applications.

Industry

In the materials science field, this compound can be used in the synthesis of polymers or other advanced materials. Its unique structure may impart desirable properties to the resulting materials, such as enhanced stability or specific mechanical characteristics.

Mechanism of Action

The mechanism by which [2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the double bond in the pentenyl group. These functional groups can participate in various chemical transformations, leading to the formation of new products.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanol: A similar compound with a cyclododecane ring and a hydroxyl group but lacking the pentenyl group.

    Pentenyl Alcohols: Compounds with a pentenyl group and a hydroxyl group but lacking the cyclododecane ring.

    Methanol Derivatives: Compounds with a methanol group attached to various hydrocarbon frameworks.

Uniqueness

[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol is unique due to the combination of a cyclododecane ring, a pentenyl group, and a methanol group. This unique structure imparts specific reactivity and potential applications that are not observed in simpler compounds. The presence of both a double bond and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

85585-71-3

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

(2-pent-4-enylcyclododecen-1-yl)methanol

InChI

InChI=1S/C18H32O/c1-2-3-10-13-17-14-11-8-6-4-5-7-9-12-15-18(17)16-19/h2,19H,1,3-16H2

InChI Key

PAPADGXUZXXKPG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=C(CCCCCCCCCC1)CO

Origin of Product

United States

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